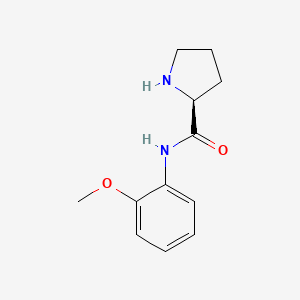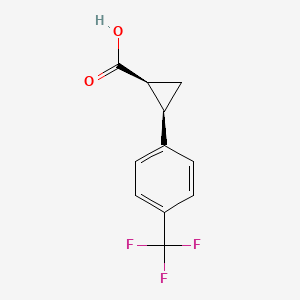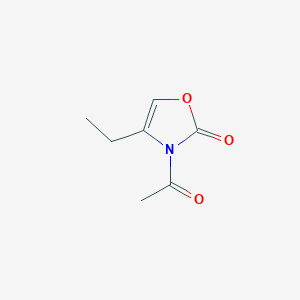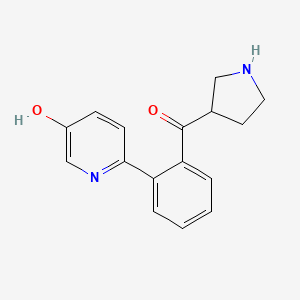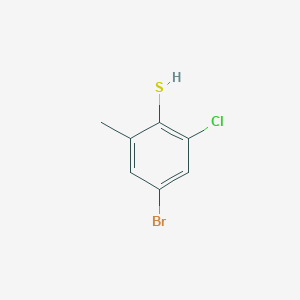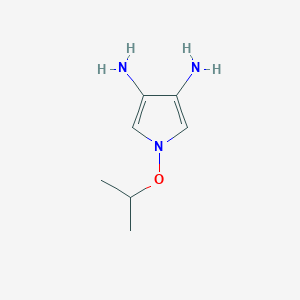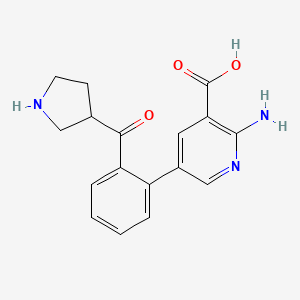
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a piperidine ring attached to a tetrahydroquinoline core via a propoxy linker The ethyl group at the 1-position further modifies its chemical properties
Vorbereitungsmethoden
The synthesis of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The next step involves the attachment of the piperidine ring via a nucleophilic substitution reaction. This is achieved by reacting the tetrahydroquinoline intermediate with a piperidine derivative in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter systems.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Ethyl-7-(3-(morpholin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: This compound has a morpholine ring instead of a piperidine ring, which may result in different pharmacological properties.
1-Ethyl-7-(3-(pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: The presence of a pyrrolidine ring can alter the compound’s interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H30N2O |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-ethyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-9-10-18(16-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
InChI-Schlüssel |
GXVSBAOMIDCJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=C1C=C(C=C2)OCCCN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
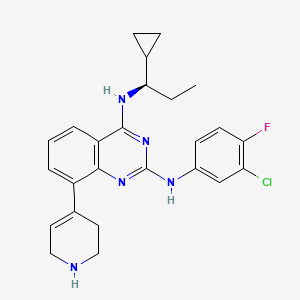
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
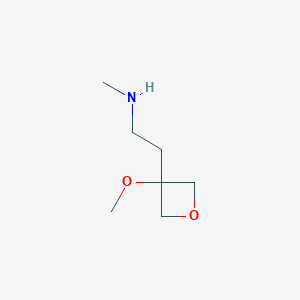
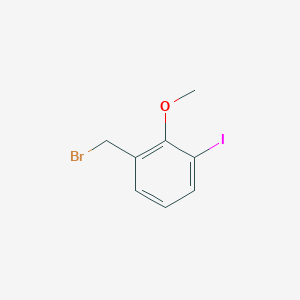
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)

